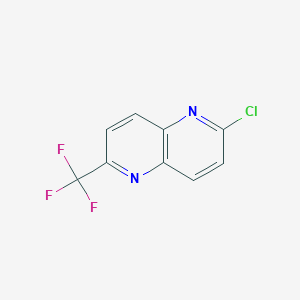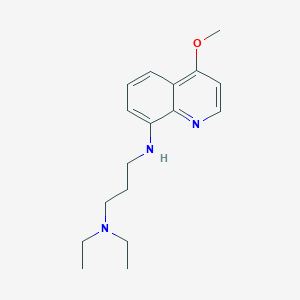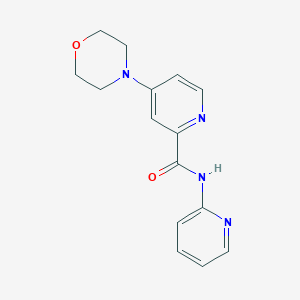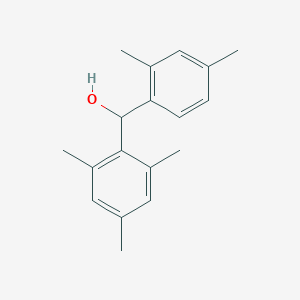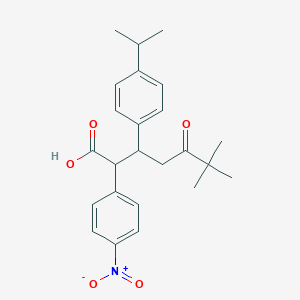![molecular formula C8H9ClN6 B13996492 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-79-8](/img/structure/B13996492.png)
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring through a nucleophilic substitution reaction, often using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The final step involves coupling the tetrazole moiety with the chlorinated pyridine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazole ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of nitro derivatives can yield amine products.
Substitution: Substitution of the chloro group can result in various functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The chloro group enhances the compound’s binding affinity to its target by forming additional interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-[(1H-tetrazol-5-yl)methyl]pyridine: Lacks the methyl group on the tetrazole ring.
2-[(1-Methyl-1H-tetrazol-5-yl)methyl]pyridine: Lacks the chloro group on the pyridine ring.
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine is unique due to the presence of both the chloro and tetrazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
923033-79-8 |
|---|---|
Fórmula molecular |
C8H9ClN6 |
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
5-chloro-2-[(1-methyltetrazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN6/c1-15-8(12-13-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
Clave InChI |
UCRGEEBSQKTDFR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)CC2=C(C=C(C=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


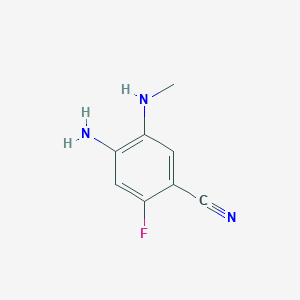
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
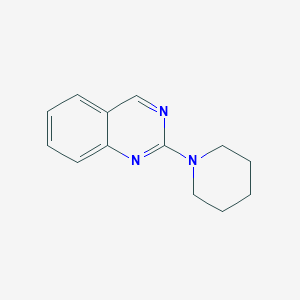
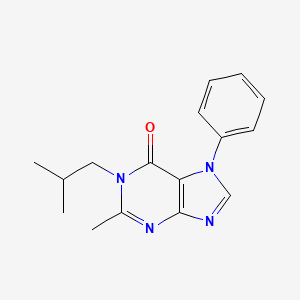
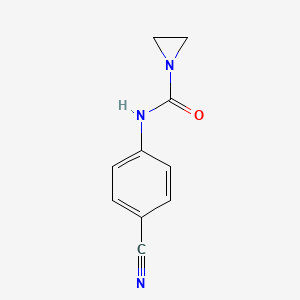
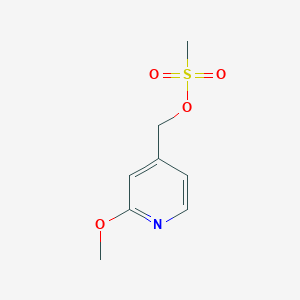
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
